molecular formula C7H9BrN2 B1320511 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE CAS No. 675109-37-2

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Cat. No.: B1320511
CAS No.: 675109-37-2
M. Wt: 201.06 g/mol
InChI Key: UXUZAQVJXNKSIZ-UHFFFAOYSA-N
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Description

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is a chemical compound that features a brominated pyridine ring attached to a methylated methanamine group

Biochemical Analysis

Biochemical Properties

1-(6-Bromopyridin-2-YL)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with deubiquitinating enzymes (DUBs) such as USP9x, USP5, USP14, and UCH37 . These interactions lead to the accumulation of polyubiquitinated proteins, which can influence various cellular processes. The nature of these interactions often involves inhibition of enzyme activity, which can have downstream effects on cellular functions.

Cellular Effects

1-(6-Bromopyridin-2-YL)-N-methylmethanamine has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce STAT activation stimulated by cytokines through the down-regulation of upstream JAK kinases . This modulation of signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine involves its binding interactions with biomolecules and its role in enzyme inhibition. It directly inhibits the activity of deubiquitinating enzymes, leading to the rapid accumulation of polyubiquitinated proteins . This accumulation can trigger the formation of aggresomes and induce apoptosis in tumor cells. Additionally, the compound’s ability to modulate gene expression through the inhibition of JAK-STAT signaling pathways further elucidates its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place and at low temperatures . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor cell proliferation and induction of apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-(6-Bromopyridin-2-YL)-N-methylmethanamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with deubiquitinating enzymes suggest its role in the ubiquitin-proteasome pathway . This pathway is critical for protein degradation and regulation of various cellular processes. The compound’s impact on metabolic flux and metabolite levels can provide insights into its broader metabolic effects.

Transport and Distribution

The transport and distribution of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and accumulate in specific cellular compartments is essential for its biological activity . Understanding its transport and distribution can help elucidate its mechanisms of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-bromopyridine with methylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by amination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE exerts its effects involves interactions with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methylmethanamine group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • (6-Bromopyridin-2-yl)methanol
  • 2-Bromo-5-methylpyridine
  • 2-(Bromomethyl)pyridine hydrobromide

Comparison: 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is unique due to the presence of both the brominated pyridine ring and the methylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZAQVJXNKSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594690
Record name 1-(6-Bromopyridin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675109-37-2
Record name 6-Bromo-N-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675109-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromopyridin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure in Example 45 Step 1 using 6-bromopyridine-2-carbaldehyde (0.50 g, 2.69 mmol) and methylamine (0.253 mg, 2.69 mmol) as the starting materials
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0.5 g
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0.253 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 6-bromopyridine-2-carbaldehyde (1.00 g, 5.38 mmol) in CH2Cl2 (20 mL) was added methylamine (4.04 mL, 2M/THF, 8.08 mmol) then to the stirred solution was added sodium triacetoxyborohydride (1.37 g, 6.46 mmol). After stirring at rt for 18 h, the mixture was partitioned between saturated aqueous NaHCO3 (50 mL) and CH2Cl2 (100 mL). The layers were separated then the aqueous extracted with CH2Cl2 (2×30 mL). The combined organics were washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo. Purification via flash column chromatography (5% MeOH/CH2Cl2) afforded the desired compound: δH (CDCl3): 2.49 (3H, s), 3.86 (2H, s), 7.31 (1H, d), 7.38 (1H, d), 7.53 (1H, t).
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1 g
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4.04 mL
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20 mL
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